![molecular formula C15H21Cl2NO2 B13724739 Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride](/img/structure/B13724739.png)
Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride is a chemical compound that features a piperidine ring substituted with a 2-chloroethyl group and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with 2-Chloroethyl Group: The piperidine ring is then substituted with a 2-chloroethyl group using reagents such as 2-chloroethylamine hydrochloride under basic conditions.
Esterification: The benzoate ester is formed by reacting the substituted piperidine with methyl 4-hydroxybenzoate in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The 2-chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states and functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Various substituted piperidine derivatives.
Oxidation: Oxidized forms of the piperidine ring or benzoate ester.
Reduction: Reduced forms of the piperidine ring or benzoate ester.
Hydrolysis: 4-[4-(2-Chloroethyl)-1-piperidyl]benzoic acid and methanol.
科学的研究の応用
Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity and interactions of piperidine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride involves its interaction with specific molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The piperidine ring can interact with receptors or enzymes, influencing their activity and signaling pathways.
類似化合物との比較
Similar Compounds
Methyl 4-[4-(2-Bromoethyl)-1-piperidyl]benzoate Hydrochloride: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Methyl 4-[4-(2-Hydroxyethyl)-1-piperidyl]benzoate Hydrochloride: Similar structure but with a hydroxyethyl group instead of a chloroethyl group.
Methyl 4-[4-(2-Aminoethyl)-1-piperidyl]benzoate Hydrochloride: Similar structure but with an aminoethyl group instead of a chloroethyl group.
Uniqueness
Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride is unique due to the presence of the 2-chloroethyl group, which imparts specific reactivity and biological activity. This makes it a valuable compound for the synthesis of derivatives with potential therapeutic applications.
特性
分子式 |
C15H21Cl2NO2 |
|---|---|
分子量 |
318.2 g/mol |
IUPAC名 |
methyl 4-[4-(2-chloroethyl)piperidin-1-yl]benzoate;hydrochloride |
InChI |
InChI=1S/C15H20ClNO2.ClH/c1-19-15(18)13-2-4-14(5-3-13)17-10-7-12(6-9-16)8-11-17;/h2-5,12H,6-11H2,1H3;1H |
InChIキー |
DFVHCAXBCMWBLJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)N2CCC(CC2)CCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


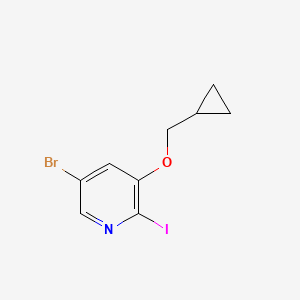

![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic Acid](/img/structure/B13724675.png)
![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13724684.png)
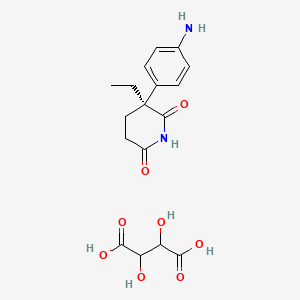
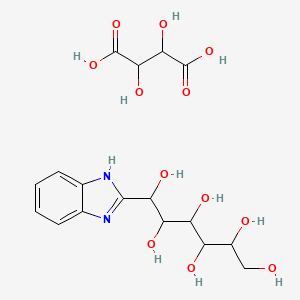


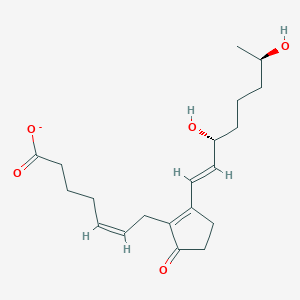
![N-Benzoyl-9-[(S)-2-[[(diisopropylamino)(2-cyanoethoxy)phosphino]oxy]-3-[(4,4'-dimethoxytrityl)oxy]propyl]-9H-purine-6-amine](/img/structure/B13724735.png)
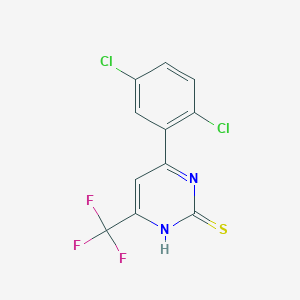
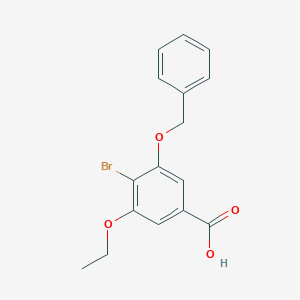

![1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724762.png)
